![molecular formula C17H13ClN4 B6261953 5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl}pyridine CAS No. 909077-07-2](/img/no-structure.png)
5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl}pyridine” is also known as (E)-5-Chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine . It has a molecular weight of 308.77 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17+ . This indicates the molecular structure of the compound, including the positions of the chlorine, nitrogen, and phenyl groups.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer under -20°C .科学的研究の応用
- Targeting VEGFR-2 and PDGF-β : Sorafenib, a VEGFR-2 and PDGF-β inhibitor, has been effective in reducing collagen deposition in liver fibrosis models . Investigating the potential of this compound in cancer therapy is crucial due to its ability to inhibit angiogenesis and tumor growth.
- Collagen Synthesis Inhibition : Compounds like N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) and ethyl 3,4-dihydroxybenzoate have shown promise in inhibiting collagen synthesis in liver fibrosis and keloid fibroblasts, respectively . Understanding their mechanisms and exploring novel derivatives could lead to antifibrotic drug development.
- Blocking TGF-β1 Expression : 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) has anti-fibrotic activity by suppressing TGF-β1 mRNA expression in hepatic stellate cells . Investigating similar compounds may reveal new therapeutic strategies for liver fibrosis.
- Reducing TGF-β Expression : Nicotinic acid has demonstrated hepatoprotective effects by reducing TGF-β expression in thioacetamide-induced hepatic fibrogenesis . Further studies could explore its potential in liver disease prevention.
Anticancer Research
Antifibrotic Properties
Hepatic Stellate Cell Modulation
Antioxidant and Hepatoprotective Effects
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
作用機序
Target of Action
The primary targets of 5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl}pyridine are CDK6 and CDK9 . These are cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Mode of Action
The compound binds directly to CDK6 and CDK9, resulting in the suppression of their downstream signaling pathway . This interaction leads to changes in the cell cycle progression .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK6 and CDK9 . The inhibition of these kinases disrupts the normal cell cycle progression, affecting the downstream effects related to cell proliferation .
Pharmacokinetics
It is known that the compound has a balanced potency against its targets, cdk6 and cdk9 . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation by blocking cell cycle progression and inducing cellular apoptosis . This can lead to the suppression of tumor growth in cancerous cells .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl}pyridine' involves the condensation of 2-acetylpyridine with phenylhydrazine to form the corresponding hydrazone, which is then reacted with 2-pyridinecarboxaldehyde to form the desired product.", "Starting Materials": [ "2-acetylpyridine", "phenylhydrazine", "2-pyridinecarboxaldehyde", "chlorine" ], "Reaction": [ "Step 1: Condensation of 2-acetylpyridine with phenylhydrazine in ethanol to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 2-pyridinecarboxaldehyde in ethanol to form the intermediate Schiff base.", "Step 3: Chlorination of the Schiff base using chlorine gas in acetic acid to form the final product, '5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl}pyridine'." ] } | |
CAS番号 |
909077-07-2 |
製品名 |
5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl}pyridine |
分子式 |
C17H13ClN4 |
分子量 |
308.8 |
純度 |
96 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。